N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Description
N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a pyrazole-based compound featuring a 1,3-diphenyl-substituted pyrazole core. The pyrazole ring is further functionalized with a 4-methylbenzamide group and a 2-methoxyethylamino substituent at the 3-oxopropen-2-yl position. The Z-configuration of the propen-2-yl moiety and the presence of electron-donating (methoxy) and sterically bulky (methylbenzamide) groups may influence its physicochemical properties and binding interactions .
Properties
IUPAC Name |
N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-21-13-15-23(16-14-21)28(34)31-26(29(35)30-17-18-36-2)19-24-20-33(25-11-7-4-8-12-25)32-27(24)22-9-5-3-6-10-22/h3-16,19-20H,17-18H2,1-2H3,(H,30,35)(H,31,34)/b26-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWRRDPJOSMDCZ-XHPQRKPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide” typically involves multi-step organic reactions. The starting materials often include 1,3-diphenyl-1H-pyrazole and 4-methylbenzoyl chloride. The key steps may involve:
Formation of the pyrazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the enone moiety: This step may involve aldol condensation reactions.
Amidation: The final step involves the reaction of the enone intermediate with 4-methylbenzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated carbonyl moiety (enone system) is susceptible to oxidation. For structurally related compounds, oxidation with agents like potassium permanganate () or hydrogen peroxide () has been observed to cleave double bonds or introduce hydroxyl groups.
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Epoxidation | -CPBA, | Formation of an epoxide at the double bond |
| Dihydroxylation | , | Vicinal diol formation |
| Oxidative cleavage | , Zn/HO | Cleavage to carboxylic acid derivatives |
For the methoxyethylamino group, oxidation could yield a nitroxide or N-oxide under strong oxidizing conditions (e.g., ).
Acylation and Alkylation
The secondary amine in the methoxyethylamino group can undergo acylation or alkylation. In analogs, reactions with acetyl chloride or alkyl halides proceed under mild basic conditions (e.g., , ).
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride, | N-acetylated derivative |
| Alkylation | Methyl iodide, | N-methylated product |
Hydrolysis Reactions
The amide bond and enone system may undergo hydrolysis:
-
Acidic Hydrolysis : Concentrated or could cleave the amide bond to yield carboxylic acid and amine derivatives.
-
Basic Hydrolysis : / might saponify the methylbenzamide group to a benzoate salt .
Cycloaddition and Cyclization
The enone system can participate in [4+2] Diels-Alder reactions with dienes or undergo intramolecular cyclization if sterically feasible. For example, heating in toluene with a dienophile like maleic anhydride could yield a six-membered cycloadduct.
Nucleophilic Additions
The β-carbon of the enone is electrophilic, enabling Michael additions. Nucleophiles such as amines or thiols could attack this position:
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary amine | , reflux | β-amino ketone derivative |
| Thiol | , | β-thioether adduct |
Reduction Reactions
Catalytic hydrogenation () or hydride reduction () could reduce the double bond or carbonyl groups:
| Target Site | Reagent | Outcome |
|---|---|---|
| Enone double bond | , 10% Pd-C | Saturated ketone |
| Amide carbonyl | Reduction to amine |
Stability and Degradation
Under UV light or elevated temperatures, the compound may undergo photodegradation or thermal decomposition. Analogs with pyrazole rings show stability up to 150°C but degrade via ring-opening at higher temperatures .
Comparative Reactivity Table
A comparison with structurally related compounds highlights key differences:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Analysis
Pyrazole Substituents :
- The target compound’s 1,3-diphenylpyrazole core contrasts with the 3-nitrophenyl (electron-withdrawing) and 4-chlorophenyl (moderately electron-withdrawing) groups in analogs . These differences may alter electronic density, affecting reactivity and binding to biological targets.
- The 4-methylbenzamide group in the target compound and one analog introduces steric hindrance compared to the unmethylated benzamide in the nitro-substituted analog .
- Side-Chain Modifications: The 2-methoxyethylamino group in the target compound likely enhances solubility relative to the dimethylamino (more lipophilic) and piperidin-1-yl (bulkier, rigid) groups in analogs .
Physicochemical and Functional Implications
- Solubility: The methoxyethyl group in the target compound is expected to improve aqueous solubility compared to the dimethylamino and piperidinyl groups, which are more lipophilic .
- In contrast, the chloro and methoxy groups offer moderate electronic modulation.
Biological Activity
N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula: C25H24N4O2
- Molecular Weight: 420.48 g/mol
The structure includes a pyrazole ring, which is known for its diverse biological activities, and modifications that enhance its pharmacological properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of derivatives related to this compound. A notable study synthesized various (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives and evaluated their activity against human tumor cell lines (HT-29, PC-3, A549, U87MG). The results indicated:
- Potent Growth Inhibition: Compounds exhibited IC50 values ranging from 1.25 to 3.98 μM against A549 cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .
- Mechanistic Insights: Flow cytometry analysis revealed that treatment led to G2/M cell cycle arrest and induced apoptosis via mitochondrial membrane potential depolarization and increased reactive oxygen species (ROS) production .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of related pyrazole derivatives were tested against various pathogens:
- Inhibition Potency: Compounds demonstrated moderate to high inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae). The most effective compounds showed low minimum inhibitory concentrations (MICs) against these pathogens .
- Molecular Mechanism: Molecular docking studies suggested interactions with DNA gyrase, a target for many antibacterial agents, indicating a potential mechanism for its antimicrobial efficacy .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | IC50 values: 1.25 - 3.98 μM; apoptosis induction | |
| Antimicrobial | Effective against MRSA and other pathogens; MIC values indicate strong activity |
Case Study 1: Anticancer Efficacy
In a study focusing on the A549 lung cancer cell line, treatment with synthesized pyrazole derivatives led to significant growth inhibition. The compounds induced apoptosis through ROS generation and mitochondrial dysfunction, suggesting their potential as lead compounds in cancer therapy.
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial effects of pyrazole derivatives against Pseudomonas aeruginosa and Candida albicans. The results demonstrated that certain derivatives exhibited superior inhibition compared to conventional antibiotics, highlighting their potential in treating resistant infections.
Q & A
Q. What are the established synthetic routes for N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide?
The synthesis typically involves multi-step processes, including:
- Condensation reactions : Formation of the pyrazole core via hydrazine derivatives and β-keto esters, followed by functionalization with methoxyethylamine and 4-methylbenzamide groups .
- Functional group modifications : For example, introducing the 2-methoxyethylamino moiety via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography and recrystallization ensure high purity, with characterization via NMR and mass spectrometry .
Q. What analytical methods are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the Z-configuration of the propen-2-yl group .
- Spectroscopy : -NMR and -NMR verify substituent positions and hydrogen bonding interactions (e.g., amide protons) .
- Elemental analysis : Validates molecular formula and purity (>95%) .
Advanced Research Questions
Q. How can computational methods like DFT optimize the compound’s electronic properties for target binding?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. For example, the electron-withdrawing nitro group in related pyrazoles enhances electrophilicity at the enone moiety .
- Molecular docking : Screens against biological targets (e.g., kinases) by analyzing hydrogen bonds and hydrophobic interactions. Adjustments to the methoxyethyl group may improve binding affinity .
Q. How do researchers resolve contradictions in reported biological activity data?
- Assay standardization : Variations in MES (maximal electroshock) or PTZ (pentylenetetrazol) seizure models can lead to divergent anticonvulsant results. Consistent protocols (dose, animal model) are critical .
- Metabolic stability studies : Evaluate hepatic microsomal degradation to explain discrepancies in in vivo vs. in vitro efficacy .
Q. What catalytic strategies enhance synthesis efficiency?
- Palladium-catalyzed cross-coupling : Introduces aryl groups at the pyrazole C4 position with high regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 12 hours to 30 minutes) .
Q. How is regioselectivity achieved during pyrazole core formation?
- Thermodynamic vs. kinetic control : Substituents on β-keto esters (e.g., phenyl vs. methyl) dictate 1,3-dipolar cycloaddition pathways. Electron-withdrawing groups favor C4-substitution .
- Protecting groups : Temporary protection of the methoxyethylamine prevents side reactions during amide coupling .
Methodological Considerations
- Data Contradiction Example : Anticonvulsant activity in MES models may vary due to differences in blood-brain barrier permeability. Lipophilicity optimization via logP calculations (e.g., adding methyl groups) improves CNS penetration .
- Structural Confirmation : Single-crystal X-ray diffraction is mandatory for resolving stereochemical ambiguities, especially for Z/E isomers in the propen-2-yl chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
